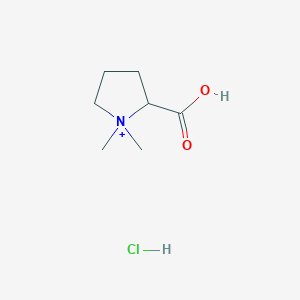
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is an organic compound that belongs to the class of d-alpha-amino acids. This compound is characterized by the presence of an amino group, a hydroxymethylphosphonoyl group, and a butanoic acid backbone. It is known for its role as a glutamine synthetase inhibitor and is commonly used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine typically involves the following steps:
Starting Materials: The synthesis begins with the use of butanoic acid derivatives and phosphonoyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the proper formation of the hydroxymethylphosphonoyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxymethylphosphonoyl group to a methylphosphonoyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .
Scientific Research Applications
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.
Industry: The compound is used in the production of herbicides and other agrochemicals
Mechanism of Action
The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Glufosinate-P: A similar compound with a hydroxymethylphosphonoyl group, used as a herbicide.
Phosphinothricin: Another glutamine synthetase inhibitor with similar structural features
Uniqueness
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is unique due to its specific configuration and the presence of both amino and hydroxymethylphosphonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C5H14N2O4P+ |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane |
InChI |
InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1 |
InChI Key |
LMGXPPIFCATTPT-UHFFFAOYSA-O |
Canonical SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


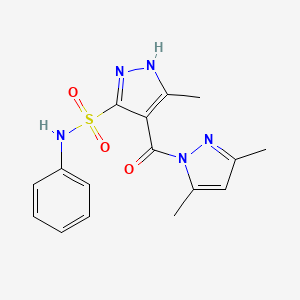
![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)
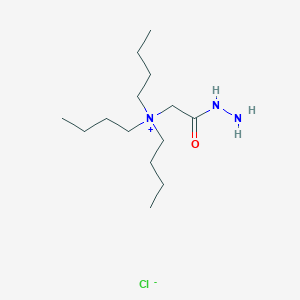
![(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B12511954.png)
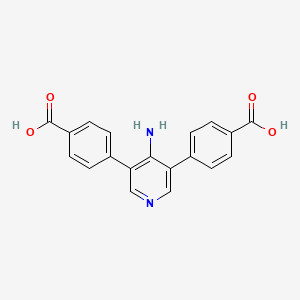

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
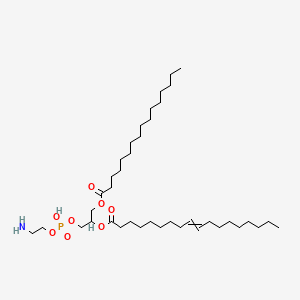
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)
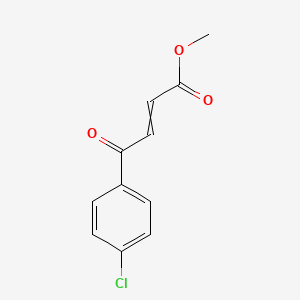
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)
